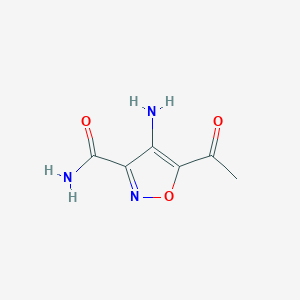
5-acetyl-4-amino-N-phenylisoxazole-3-carboxamide
Descripción general
Descripción
5-acetyl-4-amino-N-phenylisoxazole-3-carboxamide, commonly known as APTO-253, is a synthetic small molecule that has shown promising results in treating various types of cancers. It belongs to the class of isoxazole carboxamides and has a unique mechanism of action that targets the transcriptional machinery of cancer cells.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Methods
This compound has been synthesized using different methods. For instance, Kislyi, Danilova, and Semenov (2005) detailed a method involving cyclization of α-hydroxyimino nitriles O-alkylated with bromoacetophenones (bromoacetone), indicating a versatile approach to produce 4-aminoisoxazoles (Kislyi, Danilova, & Semenov, 2005).
Chemical Transformations and Derivatives
Research by Sutherland and Tennant (1971) explored the chemical properties and transformations of isoxazole compounds, providing insights into the structural and reactive aspects of such molecules (Sutherland & Tennant, 1971).
Biological Activities and Applications
Cytotoxic and Antitumor Activities
Studies by Hassan et al. (2014) and Hafez et al. (2013) have investigated the cytotoxic activity of isoxazole derivatives, including their potential antitumor properties. These studies provide a foundation for understanding the potential medical applications of such compounds (Hassan et al., 2014); (Hafez et al., 2013).
Herbicidal Activity
Research by Hamper et al. (1995) on isoxazolecarboxamides demonstrated significant herbicidal activity, suggesting potential agricultural applications of these compounds (Hamper et al., 1995).
Enzyme Inhibition
A study by Altug et al. (2017) focused on the inhibition of carbonic anhydrase, an enzyme, by isoxazole compounds. This could have implications for the development of drugs targeting specific enzymes (Altug et al., 2017).
Additional Insights
Structural Elucidation
Research such as that by Simon et al. (1974) has provided detailed insights into the crystal and molecular structure of isoxazole derivatives, which is crucial for understanding their chemical behavior and potential applications (Simon et al., 1974).
Auxiliary Applications
Studies like that by Pasunooti et al. (2015) have explored the use of isoxazole derivatives in auxiliary-directed palladium-catalyzed C-H bond activation, demonstrating their utility in synthetic chemistry (Pasunooti et al., 2015).
Propiedades
IUPAC Name |
5-acetyl-4-amino-N-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7(16)11-9(13)10(15-18-11)12(17)14-8-5-3-2-4-6-8/h2-6H,13H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDZGAHBRFCWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=NO1)C(=O)NC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-4-amino-N-phenyl-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B4327003.png)
![3-[(2-chlorobenzoyl)amino]-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4327007.png)
![N,N-diallyl-5-chloro-3-(cinnamoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4327013.png)

![N-[2-(hydrazinocarbonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B4327036.png)
![2-[[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)carbonyl](methyl)amino]ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4327044.png)
![2-[{[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetyl}(methyl)amino]ethyl [(3,5-dichloro-4,6-dimethylpyridin-2-yl)thio]acetate](/img/structure/B4327048.png)
![5-chloro-3-[(2-chlorobenzoyl)amino]-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4327054.png)

![methyl N-{[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)thio]acetyl}-S-benzylcysteinate](/img/structure/B4327064.png)
![1,3'-diacetyl-5'-pyridin-4-yl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one](/img/structure/B4327071.png)

![3'-acetyl-5'-(2-thienyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one](/img/structure/B4327099.png)
![N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide](/img/structure/B4327108.png)